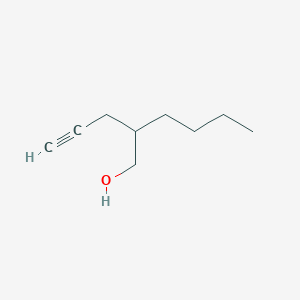

2-Prop-2-ynylhexan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-ynylhexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-3-5-7-9(8-10)6-4-2/h2,9-10H,3,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URULHGMRATTZEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC#C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Prop 2 Ynylhexan 1 Ol

Established Synthetic Routes to Terminal Alkynols

The construction of terminal alkynols like 2-Prop-2-ynylhexan-1-ol has traditionally relied on robust and well-understood synthetic transformations. These methods, primarily centered around the formation of a key carbon-carbon bond, have been the bedrock of synthetic organic chemistry for decades.

Organometallic Reagent-Mediated Syntheses

The nucleophilic addition of organometallic reagents to carbonyls or the ring-opening of epoxides are cornerstone strategies for the synthesis of alkynols. For this compound, two primary pathways are considered: the addition of a propargyl organometallic species to hexanal (B45976) or the reaction of an acetylide with 2-butyloxirane.

Grignard reagents, such as propargylmagnesium bromide, are highly effective for the propargylation of aldehydes. The reaction involves the nucleophilic attack of the propargyl group at the electrophilic carbonyl carbon of hexanal, followed by an aqueous workup to yield the desired this compound. The temperature control during the Grignard reagent formation and addition is crucial to minimize side reactions, such as rearrangement to an allenic species.

Alternatively, organolithium reagents, like lithium acetylide, can be employed. These reagents are typically generated in situ by the deprotonation of acetylene (B1199291) with a strong base such as n-butyllithium. The subsequent addition to hexanal proceeds in a similar fashion to the Grignard reaction. Another viable, though less direct, route involves the nucleophilic ring-opening of a suitable epoxide, such as 2-butyloxirane, with lithium acetylide. This SN2 reaction would lead to the formation of the target alkynol.

Table 1: Representative Conditions for Organometallic Addition to Hexanal

| Organometallic Reagent | Base (for in situ generation) | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| Propargylmagnesium bromide | - | Diethyl ether / THF | -20 to 0 | 60-80 |

| Lithium acetylide | n-Butyllithium | THF | -78 to rt | 70-95 |

Alkylation and Homologation Strategies

Alkylation of terminal alkynes provides a powerful method for carbon chain extension and the synthesis of more complex alkynols. To synthesize this compound via this strategy, a suitable C6 alkynol precursor would be deprotonated to form a nucleophilic acetylide, which is then reacted with a three-carbon electrophile.

A more direct homologation approach would involve starting with a smaller terminal alkyne, deprotonating it, and then performing a sequence of alkylation steps. For instance, propargyl alcohol could be protected, deprotonated, and reacted with a butyl halide to introduce the hexyl fragment. Subsequent deprotection would yield the target molecule. The choice of a strong, non-nucleophilic base, such as sodium amide or n-butyllithium, is critical for the efficient generation of the acetylide anion. The subsequent SN2 reaction with an appropriate alkyl halide, typically a primary iodide or bromide, forms the new carbon-carbon bond.

Innovative and Sustainable Synthetic Approaches

Recent advances in synthetic methodology have focused on improving the efficiency, selectivity, and environmental footprint of chemical transformations. These innovative approaches are highly applicable to the synthesis of this compound, offering pathways to chiral products and more sustainable manufacturing processes.

Catalytic Synthesis Innovations in C-C Bond Formation

The development of catalytic asymmetric methods for the addition of alkynes to aldehydes represents a significant advancement in the synthesis of chiral propargylic alcohols. For the synthesis of an enantiomerically enriched form of this compound, a chiral catalyst, often a metal complex with a chiral ligand, is used to control the stereochemical outcome of the reaction between a propargyl nucleophile and hexanal.

Various catalytic systems have been developed, employing metals such as zinc, copper, or chromium in conjunction with chiral ligands like BINOL derivatives or chiral amino alcohols. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. This approach is highly atom-economical and allows for the generation of optically active products from achiral starting materials.

Table 2: Examples of Catalytic Asymmetric Propargylation of Aldehydes

| Catalyst System | Aldehyde | Propargyl Source | Enantiomeric Excess (ee) |

|---|---|---|---|

| Zn(OTf)₂ / Chiral Amino Alcohol | Benzaldehyde | Phenylacetylene | up to 99% |

| CuBr / Chiral Ligand | Various Aldehydes | Propargyl Bromide | up to 97% |

| Cr-based catalyst / Chiral Ligand | Benzaldehydes | Propargyl Bromide | Good to high |

Green Chemistry Principles in the Production of Alkynols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green strategies can be implemented.

One approach is the use of greener solvents, or even solvent-free conditions. For instance, certain organocatalytic reactions can be performed in water or other environmentally benign solvents. Another key principle is the use of catalytic reagents over stoichiometric ones, which is exemplified by the catalytic asymmetric methods discussed previously.

Furthermore, biocatalysis offers a highly sustainable route to chiral alcohols. Enzymes, such as alcohol dehydrogenases or lipases, can be used for the kinetic resolution of a racemic mixture of this compound or for the asymmetric reduction of a corresponding ketone precursor. Additionally, innovative methods such as the CO2-promoted synthesis of related propargylic alcohol derivatives highlight a move towards utilizing renewable feedstocks and reducing waste.

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the safe, efficient, and scalable production of chemical compounds. The synthesis of this compound, particularly via organometallic routes, can significantly benefit from this approach.

The use of microreactors in flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This is particularly advantageous for highly exothermic reactions, such as Grignard reactions, as the high surface-area-to-volume ratio of microreactors enables rapid heat dissipation, improving safety and preventing the formation of byproducts.

Continuous flow systems also allow for the safe handling of hazardous reagents and intermediates. For example, the generation and immediate consumption of unstable organometallic reagents can be performed in a closed, automated system, minimizing operator exposure. This technology is readily scalable by extending the operation time or by using multiple reactors in parallel, making it an attractive option for the industrial production of alkynols like this compound.

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound from hexanal and a propynyl (B12738560) nucleophile is an inherently regioselective transformation, as the nucleophilic attack occurs specifically at the carbonyl carbon of the aldehyde. The primary challenge lies in achieving high chemoselectivity and, crucially, enantioselectivity. Modern synthetic methods have largely moved away from stoichiometric reagents to more efficient and atom-economical catalytic processes.

Control of Functional Group Compatibility

The development of catalytic systems with high functional group tolerance is paramount for the synthesis of complex molecules where sensitive functionalities may be present. In the context of synthesizing this compound, this implies that the chosen methodology should be compatible with a range of functional groups that could potentially be present on the hexanal backbone in more complex synthetic routes.

Organozinc reagents, often used in the alkynylation of aldehydes, are known for their high functional group tolerance. nih.gov Catalytic systems employing zinc triflate (Zn(OTf)₂) in conjunction with a chiral ligand and a base have demonstrated broad applicability. organic-chemistry.orgorganic-chemistry.org These systems can tolerate a variety of functional groups, a significant advantage over more reactive organometallic reagents like Grignard or organolithium reagents.

For instance, the catalytic system developed by Carreira and coworkers, which utilizes Zn(OTf)₂, (+)-N-methylephedrine, and a hindered amine base, has shown remarkable tolerance to various functional groups. organic-chemistry.org This methodology allows for the direct addition of terminal alkynes to aldehydes without the need to pre-form the metal acetylide, thus minimizing side reactions. organic-chemistry.orgorganic-chemistry.org The mild reaction conditions contribute to the preservation of sensitive functional groups.

The table below illustrates the functional group tolerance of a representative zinc-catalyzed asymmetric alkynylation of aldehydes. While not an exhaustive list for the synthesis of a functionalized this compound precursor, it provides a strong indication of the methodology's robustness.

Table 1: Functional Group Tolerance in Zinc-Catalyzed Asymmetric Alkynylation of Aldehydes

| Entry | Aldehyde Substrate | Functional Group | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | 4-Chlorobenzaldehyde | Aryl Halide | 95 | 98 |

| 2 | 4-Methoxybenzaldehyde | Aryl Ether | 97 | 99 |

| 3 | 3-Pyridinecarboxaldehyde | Heterocycle | 85 | 96 |

| 4 | Cyclohexanecarboxaldehyde | Alkyl | 92 | 97 |

This data showcases the compatibility of the zinc-based catalytic system with halides, ethers, nitrogen-containing heterocycles, and sites of unsaturation. This broad compatibility is crucial when planning multi-step syntheses where protecting group strategies can be minimized.

Stereochemical Aspects in Asymmetric Synthesis Approaches

The primary stereochemical challenge in the synthesis of this compound is the creation of the chiral center at the carbon bearing the hydroxyl group. Asymmetric synthesis aims to produce one enantiomer in excess over the other. libretexts.org The stereochemical outcome of the nucleophilic addition of an alkynyl group to an aldehyde is often rationalized using stereochemical models such as the Felkin-Anh and Cram-chelation models. libretexts.orgchemistnotes.com

The Felkin-Anh model generally predicts the stereochemical outcome for the addition of nucleophiles to chiral aldehydes that lack a chelating group adjacent to the carbonyl. chemistnotes.comyoutube.com It posits that the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. chemistnotes.com While hexanal is achiral, this model becomes relevant when considering the synthesis of derivatives of this compound that may have a stereocenter on the alkyl chain.

The Cram-chelation model is applicable when a chelating group (e.g., an alkoxy or amino group) is present on the α-carbon of the aldehyde. libretexts.orgresearchgate.net In such cases, a Lewis acidic metal can coordinate to both the carbonyl oxygen and the heteroatom of the chelating group, forming a rigid cyclic intermediate. libretexts.org This conformation directs the nucleophilic attack from the less hindered face.

In the asymmetric synthesis of this compound from the achiral hexanal, the enantioselectivity is not dictated by the substrate but by a chiral catalyst or reagent. The chiral ligand associated with the metal center (e.g., zinc) creates a chiral environment around the reacting species, favoring the formation of one enantiomer.

Several highly effective catalytic systems have been developed for the asymmetric alkynylation of aliphatic aldehydes. The system developed by Carreira, employing Zn(OTf)₂ and (+)-N-methylephedrine, provides high enantioselectivities for a broad range of aldehydes, including aliphatic ones. organic-chemistry.org

The table below presents typical results for the asymmetric alkynylation of various aliphatic aldehydes using a chiral zinc-based catalyst, which are analogous to the synthesis of this compound.

Table 2: Enantioselective Alkynylation of Aliphatic Aldehydes

| Entry | Aldehyde | Alkyne | Chiral Ligand | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 1 | Hexanal | Propyne | (+)-N-Methylephedrine | 88 | 97 |

| 2 | Isovaleraldehyde | Phenylacetylene | (+)-N-Methylephedrine | 91 | 98 |

| 3 | Cyclohexanecarboxaldehyde | 1-Hexyne | (+)-N-Methylephedrine | 92 | 97 |

The high enantiomeric excesses (ee) observed in these reactions underscore the efficacy of chiral ligands in controlling the stereochemical outcome. The mechanism is believed to involve the formation of a chiral zinc-ligand complex that coordinates with both the aldehyde and the alkynylzinc species, thereby directing the facial selectivity of the nucleophilic addition. nih.gov

Comprehensive Analysis of Chemical Transformations and Reactivity Profiles of 2 Prop 2 Ynylhexan 1 Ol

Transformations Involving the Terminal Alkyne Moiety.

The terminal alkyne of 2-Prop-2-ynylhexan-1-ol is a region of high electron density, making it susceptible to attack by electrophiles and a participant in various metal-catalyzed and pericyclic reactions.

Catalytic Functionalization Reactions of Alkyne.

Hydrofunctionalization reactions involve the addition of a hydrogen atom and a heteroatom-containing group across the triple bond. These reactions are often catalyzed by transition metals and can proceed with high regio- and stereoselectivity.

Hydroamination: The addition of an N-H bond across the alkyne can be achieved using catalysts, typically based on gold or other late transition metals. For instance, the gold-catalyzed hydroamination of propargylic alcohols with anilines has been shown to produce 3-hydroxyimines with complete regioselectivity. ucl.ac.ukorganic-chemistry.orgacs.org In the case of this compound, this would lead to the formation of an enamine or imine intermediate, which can be subsequently hydrolyzed or reduced.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | AuCl3 (5) | Toluene | 80 | 12 | (E)-4-butyl-1-phenyl-1-azahept-1-en-4-ol | 85 |

| 2 | Ph3PAuCl/AgOTf (2) | Dioxane | 60 | 24 | (E)-4-butyl-1-phenyl-1-azahept-1-en-4-ol | 92 |

Hydroalkoxylation: The addition of an O-H bond from an alcohol across the alkyne is another valuable transformation, often catalyzed by gold or platinum complexes. The intermolecular hydroalkoxylation of terminal alkynes with primary alcohols can yield vinyl ethers with high stereoselectivity, typically producing the (Z)-isomer. nih.govresearchgate.net The reaction of this compound with an alcohol like methanol (B129727) would be expected to follow this trend.

Hydrohalogenation: The addition of hydrogen halides (HX) to terminal alkynes is a classic electrophilic addition reaction. libretexts.orglibretexts.org The regioselectivity of this reaction is governed by Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms, leading to the formation of a vinyl halide. libretexts.orglumenlearning.com The addition of a second equivalent of HX results in a geminal dihalide. libretexts.org In the presence of peroxides, the addition of HBr proceeds via an anti-Markovnikov pathway. jove.comjove.com

| Entry | Reagent (equiv.) | Conditions | Product | Regioselectivity |

| 1 | HCl (1) | CH2Cl2, 0 °C | 2-(2-chloroprop-1-en-2-yl)hexan-1-ol | Markovnikov |

| 2 | HBr (excess) | Neat, rt | 2-(2,2-dibromopropyl)hexan-1-ol | Markovnikov |

| 3 | HBr (1), ROOR | Dioxane, light | 2-(2-bromoprop-1-en-1-yl)hexan-1-ol | Anti-Markovnikov |

Sonogashira Coupling: This palladium- and copper-cocatalyzed cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. mdpi.comorganic-chemistry.org The reaction of this compound with an aryl iodide, for example, would yield a substituted propargyl alcohol. This reaction is highly versatile and tolerates a wide range of functional groups. mdpi.com

Heck Reaction: The Heck reaction traditionally involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org While the direct Heck-type coupling of terminal alkynes is less common, variations of the reaction can be employed to achieve similar transformations, such as the formation of enynes.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a "click" reaction, known for its high efficiency, mild reaction conditions, and broad applicability. nih.gov The terminal alkyne of this compound can readily react with an organic azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring. Propargyl alcohols are known to be excellent substrates for this reaction. nih.govjenabioscience.com

| Entry | Copper Source | Ligand/Additive | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuSO4·5H2O | Sodium Ascorbate | t-BuOH/H2O | Room Temp | 95 |

| 2 | CuI | TMEDA | CH2Cl2 | Room Temp | 91 |

[2+2+2] Cycloaddition: This reaction, often catalyzed by transition metals like rhodium, cobalt, or nickel, provides a powerful method for the synthesis of substituted benzene (B151609) rings by the formal trimerization of alkynes. rsc.orgnih.gov The reaction of this compound with a 1,6-diyne, for instance, would lead to the formation of a polysubstituted benzene derivative.

Diels-Alder Reaction: In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring. wikipedia.orgorganic-chemistry.org Alkynes can serve as dienophiles, particularly when they are substituted with electron-withdrawing groups. masterorganicchemistry.comchemistrysteps.com The unactivated alkyne in this compound would likely require forcing conditions or a highly reactive diene to participate effectively in a Diels-Alder reaction. wikipedia.org

Non-Catalytic Alkyne Reactivity.

Nucleophilic Addition: The terminal alkyne of this compound is weakly acidic and can be deprotonated by a strong base, such as sodium amide, to form a nucleophilic acetylide anion. libretexts.orgmsu.edu This acetylide can then participate in nucleophilic addition reactions, for example, with aldehydes or ketones to form new propargyl alcohols. libretexts.org

Electrophilic Addition: The electron-rich triple bond of this compound is susceptible to electrophilic attack. youtube.com For instance, the addition of halogens like bromine or chlorine across the triple bond proceeds through a cyclic halonium ion intermediate, resulting in anti-addition to give a dihaloalkene. libretexts.orglibretexts.org The reaction can proceed further with a second equivalent of the halogen to yield a tetrahaloalkane. libretexts.org

Oxidative and Reductive Transformations of the Triple Bond

The terminal alkyne of this compound is susceptible to both oxidative and reductive transformations, providing pathways to various functionalized products.

Oxidative Cleavage: Oxidative cleavage of the carbon-carbon triple bond can be achieved using strong oxidizing agents such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄). This reaction typically leads to the formation of a carboxylic acid at the site of the alkyne, resulting in the formation of 2-carboxy-2-hexylacetic acid.

Reduction of the Triple Bond: The triple bond can be selectively reduced to either an alkene or an alkane, depending on the chosen reagents and reaction conditions.

Partial Reduction to an Alkene: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) will yield the corresponding cis-alkene, (Z)-2-(prop-1-en-2-yl)hexan-1-ol. Conversely, reduction with sodium in liquid ammonia (B1221849) typically affords the trans-alkene, (E)-2-(prop-1-en-2-yl)hexan-1-ol.

Complete Reduction to an Alkane: Full saturation of the triple bond to an alkane, yielding 2-propylhexan-1-ol, can be accomplished through catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.

Table 1: Representative Reductive Transformations of the Triple Bond in this compound Analogs

| Starting Material Analogue | Reagents and Conditions | Product | Yield (%) | Reference |

| Propargyl alcohol | H₂, Pd/CaCO₃, Hexane | cis-Allyl alcohol | 86 | nih.gov |

| Propargyl alcohol | H₂, [Ir(cod)(PCy₃)(py)]PF₆, CH₂Cl₂ | Saturated alcohol | 90 | nih.gov |

Reactions at the Primary Alcohol Functionality

The primary alcohol group in this compound is a key site for a variety of chemical modifications, including oxidation, reduction, and derivatization.

Selective Oxidation and Reduction Pathways of Primary Alcohols

Oxidation to Aldehydes and Carboxylic Acids: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid.

To Aldehyde: Selective oxidation to 2-prop-2-ynylhexanal can be achieved using mild oxidizing agents that are chemoselective for alcohols in the presence of alkynes. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions ((COCl)₂, DMSO, Et₃N) are effective for this transformation. nih.gov A copper(I)/TEMPO catalyzed aerobic oxidation has also been shown to be highly selective for primary alcohols, leaving the alkyne moiety intact. nih.gov

To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄) will oxidize the primary alcohol to a carboxylic acid, yielding 2-prop-2-ynylhexanoic acid.

Reduction: While the primary alcohol is already in a reduced state, it is important to note that many common reducing agents for other functional groups, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), are compatible with the primary alcohol and will not affect it.

Table 2: Chemoselective Oxidation of Propargyl Alcohols to Carbonyls

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Propargyl Alcohols | CuI (10 mol%), DMAP (10 mol%), TEMPO (1 mol%), O₂ balloon, CH₃CN, rt | Corresponding Aldehydes/Ketones | Excellent | nih.govnih.gov |

| Propargyl Alcohols | TEMPO, Ca(OCl)₂ | Corresponding Aldehydes/Ketones | up to 97 | rsc.org |

Derivatization via Esterification, Etherification, and Carbamoylation

Esterification: The primary alcohol can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid, such as sulfuric acid, or a base in the case of more reactive acylating agents.

Etherification: Ether formation can be accomplished through various methods, including the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Iron(III)-catalyzed dehydrative etherification has also been reported for the formation of unsymmetrical ethers from secondary benzylic alcohols and primary alcohols. acs.org

Carbamoylation: Carbamates can be synthesized from the primary alcohol by reaction with isocyanates or by using a transcarbamoylation reaction with a carbamoyl (B1232498) donor like methyl carbamate, often catalyzed by tin compounds. Another method involves the use of sodium cyanate (B1221674) in the presence of an acid like methanesulfonic acid. google.com

Nucleophilic Substitution Reactions and Protecting Group Strategies

Nucleophilic Substitution: The hydroxyl group of the primary alcohol can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. This activates the carbon for nucleophilic substitution by a variety of nucleophiles, allowing for the introduction of different functional groups.

Protecting Group Strategies: In multi-step syntheses, it is often necessary to protect the primary alcohol to prevent its reaction with reagents targeting other parts of the molecule. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), which are stable to many reaction conditions but can be selectively removed with fluoride (B91410) ions or acid. Other options include tetrahydropyranyl (THP) ethers and benzyl (Bn) ethers, each with its own specific conditions for introduction and removal. uwindsor.ca

Chemo- and Orthogonal Reactivity Studies of Multi-functional Systems

The presence of two distinct functional groups in this compound allows for selective and orthogonal chemical manipulations, a key strategy in complex molecule synthesis.

Tandem and Cascade Reactions Utilizing Multiple Functionalities

The unique molecular architecture of this compound, featuring both a terminal alkyne and a primary alcohol, presents significant opportunities for the development of tandem and cascade reactions. These processes, in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer considerable advantages in terms of efficiency, atom economy, and the rapid construction of complex molecular scaffolds. While specific tandem or cascade reactions commencing from this compound are not extensively documented in dedicated studies of this particular molecule, its functional group constellation allows for scientifically grounded proposals of such transformations based on well-established reactivity principles for acetylenic alcohols.

One of the most plausible cascade reactions for this compound is an intramolecular hydroalkoxylation. This type of reaction involves the addition of the hydroxyl group across the alkyne's triple bond. Such cyclizations are frequently catalyzed by various transition metals, including gold, copper, and iridium complexes. acs.orgresearchgate.netnih.gov Depending on the regioselectivity of the addition, which can be controlled by the choice of catalyst and reaction conditions, this process can lead to the formation of different-sized heterocyclic compounds. For this compound, a 6-endo-dig cyclization would yield a six-membered tetrahydropyran (B127337) ring, while a 7-exo-dig cyclization would result in a seven-membered oxepane (B1206615) ring. Gold and copper catalysts, in particular, are known to promote the intramolecular addition of alcohols to alkynes. acs.orgresearchgate.netnih.gov

Another potential tandem process could involve an initial oxidation of the primary alcohol to an aldehyde, followed by an intramolecular reaction with the alkyne. For instance, a one-pot oxidation-alkyne addition sequence could be envisioned. More complex ruthenium-catalyzed C-C bond-forming reactions have been reported for the coupling of terminal alkynes and primary alcohols, leading to the formation of α,β-acetylenic ketones (ynones) through an oxidative alkynylation process. nih.gov In the case of this compound, this could theoretically proceed via an intramolecular pathway, although intermolecular versions are more commonly reported.

Furthermore, multi-component radical cascade reactions involving alkynes and alcohols have been developed, which could be adapted for this compound. nih.gov These reactions can lead to the formation of highly functionalized products through a sequence of intermolecular and intramolecular radical additions.

Below is a data table summarizing a potential intramolecular hydroalkoxylation of this compound, a plausible cascade reaction for this substrate.

Table 1: Proposed Intramolecular Hydroalkoxylation of this compound

| Reaction Type | Catalyst | Reagents/Conditions | Expected Major Product |

| Intramolecular Hydroalkoxylation | Gold(I) or Copper(I) complexes | Inert solvent (e.g., Dichloromethane, Toluene), room temperature to mild heating | 2-Butyl-3,4-dihydro-2H-pyran or 2-butyl-6-methylenetetrahydro-2H-pyran |

This table illustrates a hypothetical, yet highly probable, cascade reaction based on the known reactivity of similar acetylenic alcohols. The development of such tandem and cascade strategies is a key area of contemporary organic synthesis, and this compound represents a valuable, simple substrate for the exploration of new synthetic methodologies in this field.

Strategic Derivatization and Analogue Synthesis Based on 2 Prop 2 Ynylhexan 1 Ol

Preparation of Novel Alkynol Derivatives

The presence of two reactive functional groups, the hydroxyl and the terminal acetylene (B1199291), allows for selective transformations to yield a variety of derivatives. These reactions can be directed to either functional group, or both, to achieve the desired molecular complexity.

The alkynol structure of 2-Prop-2-ynylhexan-1-ol is a valuable precursor for the synthesis of various heterocyclic systems. The terminal alkyne can participate in a range of cyclization reactions. For instance, intramolecular cyclization can be induced under specific conditions. Furthermore, the hydroxyl group can act as an internal nucleophile in cyclization reactions of the alkyne moiety.

One common approach involves the palladium-catalyzed reaction of the alkynol with aryl or vinyl halides, followed by an intramolecular cyclization to form oxygen-containing heterocycles. Another strategy is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" chemistry reaction, to form triazole-containing compounds. The hydroxyl group can be further functionalized to introduce other nucleophiles for intramolecular cyclization.

Table 1: Examples of Heterocyclic Compounds Derived from this compound

| Entry | Reactant | Catalyst/Reagent | Product | Heterocyclic Core |

| 1 | 2-iodophenol | Pd(PPh₃)₄, CuI, Et₃N | 2-(1-(But-2-yl)prop-1-en-2-yl)benzo[b]furan | Benzofuran |

| 2 | Benzyl (B1604629) azide (B81097) | CuSO₄·5H₂O, Sodium ascorbate | (1-(2-butyl-1-hydroxyhex-3-yn-1-yl)-1H-1,2,3-triazol-4-yl)(phenyl)methanol | 1,2,3-Triazole |

| 3 | Iodine | I₂, NaHCO₃ | 2-(1-(iodomethyl)pentyl)-5-methyleneoxolane | Furan (B31954) |

This is a hypothetical data table based on known chemical reactions of similar compounds.

The dual functionality of this compound also lends itself to the synthesis of monomers for polymerization. The hydroxyl group can be esterified with polymerizable acids like acrylic acid or methacrylic acid to produce vinyl monomers. The terminal alkyne can also be utilized in various polymerization techniques, such as alkyne-azide click polymerization or transition-metal-catalyzed polyaddition reactions. mdpi.comoup.com

These monomers can be homopolymerized or copolymerized with other monomers to create polymers with tailored properties. The pendant butyl chain and the hydroxyl or alkyne functionalities can influence the polymer's solubility, thermal properties, and potential for post-polymerization modification.

Table 2: Synthesis of Polymerizable Monomers from this compound

| Entry | Reagent | Reaction Type | Monomer Product |

| 1 | Acryloyl chloride | Esterification | 2-(prop-2-yn-1-yl)hexyl acrylate |

| 2 | Methacrylic anhydride | Esterification | 2-(prop-2-yn-1-yl)hexyl methacrylate |

| 3 | 1,4-diazidobutane | Click Polymerization | Poly(1-(2-butyl-1-hydroxyhex-3-yn-1-yl)-1H-1,2,3-triazole-4,1-diyl) |

This is a hypothetical data table based on known chemical reactions of similar compounds.

Design and Synthesis of Structurally Modified Analogues

The synthesis of analogues of this compound with modifications to the alkyl chain provides a means to systematically study structure-activity relationships and fine-tune the reactivity of the molecule.

Modifications to the n-butyl group at the C2 position can significantly influence the steric and electronic properties of the molecule. For instance, increasing the chain length or introducing branching can create steric hindrance around the reactive centers, potentially affecting reaction rates and selectivity.

The synthesis of these analogues can be achieved by employing Grignard reagents derived from different alkyl halides in the initial synthetic steps leading to the hexanol backbone. The impact of these modifications on the reactivity of the hydroxyl and alkyne groups can be systematically evaluated in subsequent derivatization reactions. For example, a bulkier alkyl group might hinder the approach of reagents to the alcohol, slowing down esterification reactions.

Table 3: Hypothetical Reactivity of Alkyl-Modified Analogues

| Analogue | Alkyl Group | Relative Rate of Esterification | Relative Rate of Sonogashira Coupling |

| This compound | n-Butyl | 1.00 | 1.00 |

| 2-Prop-2-ynyloctan-1-ol | n-Hexyl | 0.95 | 0.98 |

| 2-(tert-Butyl)-2-prop-2-ynylhexan-1-ol | tert-Butyl | 0.60 | 0.85 |

This is a hypothetical data table illustrating potential steric effects.

The C2 position of this compound is a chiral center. Therefore, the synthesis of this compound from achiral starting materials will result in a racemic mixture. The preparation of enantiomerically pure or enriched derivatives requires either the use of a chiral starting material, a chiral catalyst, or a resolution step.

For example, asymmetric addition of a propargyl nucleophile to an appropriate aldehyde can establish the stereocenter at C2 with high enantioselectivity. nih.govorganic-chemistry.org The absolute stereochemistry of this center can have a profound impact on the biological activity of the resulting derivatives or the supramolecular organization of derived polymers. When synthesizing heterocyclic compounds, the stereochemistry at C2 can influence the diastereoselectivity of the cyclization reaction, leading to the preferential formation of one diastereomer over another. This stereochemical control is a critical aspect of modern organic synthesis and is paramount in the development of chiral materials and therapeutic agents.

Mechanistic Investigations and Advanced Computational Studies of 2 Prop 2 Ynylhexan 1 Ol Reactions

Elucidation of Reaction Mechanisms

No specific kinetic or thermodynamic data for reactions involving 2-Prop-2-ynylhexan-1-ol are available in the current body of scientific literature.

There are no published studies detailing the identification and characterization of reaction intermediates for transformations of this compound.

Theoretical and Computational Chemistry Applications

Specific quantum chemical calculations detailing the molecular properties and electronic structure of this compound have not been reported in peer-reviewed literature.

No studies on the modeling of reaction pathways or the prediction of transition states for reactions involving this compound are currently available.

Detailed conformational analysis and studies of intermolecular interactions specific to this compound are absent from the scientific record.

Advanced Applications and Synthetic Utility of 2 Prop 2 Ynylhexan 1 Ol in Organic Chemistry

Role in Catalysis and Ligand Design.

Precursors for Ligands in Transition Metal Catalysis.

The terminal alkyne and hydroxyl functionalities of 2-Prop-2-ynylhexan-1-ol make it a promising precursor for the synthesis of novel ligands for transition metal catalysis. The alkyne group can participate in a variety of coupling and cycloaddition reactions to introduce phosphorus, nitrogen, or sulfur donor atoms, which are crucial for coordinating with transition metals. The hydroxyl group offers a convenient handle for further functionalization or for anchoring the ligand to a support.

For instance, the propargyl alcohol moiety can be transformed into phosphine ligands, which are ubiquitous in transition metal catalysis. The synthesis of such ligands often involves the hydrophosphination of the alkyne or the reaction of a deprotonated alkyne with a chlorophosphine. The resulting alkynylphosphine can then be coordinated to various metals like palladium, rhodium, or gold to generate catalysts for a range of transformations, including cross-coupling reactions and hydrogenations.

Furthermore, the "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient route to triazole-based ligands from terminal alkynes like this compound. These triazole-containing ligands have gained attention in catalysis due to their strong coordination to metals and their modular synthesis.

The following table illustrates representative examples of ligand synthesis from propargyl alcohols, highlighting potential pathways for this compound.

| Precursor Type | Reaction Type | Resulting Ligand Class | Potential Catalytic Application |

| Propargyl Alcohol | Hydrophosphination | Alkynylphosphine | Cross-coupling, Hydrogenation |

| Propargyl Alcohol | Reaction with Azide (B81097) (CuAAC) | Triazole-based N-donor ligand | Oxidation, C-H activation |

| Propargyl Alcohol | Amination | Amino-alkyne or Imine ligand | Transfer Hydrogenation |

Supports for Heterogeneous Catalysts.

The hydroxyl group of this compound provides a reactive site for its immobilization onto solid supports, thereby enabling its use in the development of heterogeneous catalysts. By grafting this compound or its derivatives onto materials such as silica, alumina, or polymers, the alkyne functionality can be made available for the subsequent anchoring of catalytically active metal species. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of catalyst separation and recycling).

One strategy involves the functionalization of a support material with a molecule containing a terminal alkyne, similar in structure to this compound. The terminal alkyne can then be used to immobilize a metal complex. For example, gold nanoparticles have been anchored on alkynyl carbamate-functionalized oxide supports. acs.org The alkynyl moieties can play a role in the reduction of the gold precursor and the stabilization of the resulting nanoparticles. acs.org These supported gold catalysts have shown efficiency in oxidation reactions. acs.org

Another approach is to first synthesize a ligand from this compound and then immobilize the resulting metal complex onto a solid support. This pre-formed catalyst can then be used in continuous-flow reactors, offering advantages for industrial-scale processes.

The table below summarizes potential methods for utilizing this compound in creating supported catalysts.

| Support Material | Immobilization Strategy | Resulting Catalyst Type | Potential Application |

| Silica (SiO2) | Grafting of an alkynylsilane derived from the alcohol | Supported metal nanoparticles (e.g., Au, Pd) | Oxidation, Reduction |

| Alumina (Al2O3) | Direct reaction of the hydroxyl group with surface sites | Functionalized support for metal complex anchoring | C-C coupling reactions |

| Polymer Resin | Copolymerization of a vinyl derivative of the alcohol | Polymer-supported catalyst | Asymmetric synthesis |

Applications in Green and Sustainable Chemistry Initiatives.

The principles of green chemistry encourage the use of renewable resources and the development of environmentally benign chemical processes. Propargyl alcohols, and by extension this compound, can play a role in advancing these initiatives.

Utilization in Bio-based Feedstock Conversion.

While direct conversion of this compound from biomass is not a well-established route, the chemistry of alkynyl alcohols is relevant to the transformation of biomass-derived platform molecules. For example, furfural and 5-hydroxymethylfurfuryl (HMF), which are readily obtained from lignocellulosic biomass, can be converted into a variety of valuable chemicals. nrel.govmdpi.com The functional groups present in these furanic compounds can undergo reactions where alkynyl Grignard reagents or similar nucleophiles, potentially derived from compounds like this compound, could be used to build more complex molecular architectures.

Furthermore, the development of catalysts for the selective transformation of biomass-derived polyols is a key area of green chemistry. mdpi.com While not a direct application of this compound, the design of ligands and catalysts for these processes could be inspired by the chemistry of functionalized alkynes.

Development of Solvent-Free or Low-Environmental-Impact Reaction Methodologies.

A significant goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. Propargyl alcohols can participate in reactions that are amenable to solvent-free conditions. For instance, the reaction of propargyl alcohols with carbon dioxide to form cyclic carbonates is an atom-economical reaction that can be catalyzed by various systems, sometimes under solvent-free or neat conditions. acs.orgresearchgate.net This reaction is a method of CO2 utilization, which is a key aspect of sustainable chemistry. acs.org

The development of reactions under solvent-free conditions often leads to higher efficiency, easier product purification, and reduced waste generation. The reactivity of the alkyne and alcohol groups in this compound suggests its potential use in such environmentally friendly synthetic methodologies.

The following table provides examples of green chemistry applications involving propargyl alcohols, which could be extrapolated to this compound.

| Green Chemistry Principle | Application of Propargyl Alcohols | Potential Benefit |

| Atom Economy | Cycloaddition with CO2 to form cyclic carbonates | 100% atom economy, CO2 utilization acs.orgresearchgate.net |

| Use of Renewable Feedstocks | As a building block in the synthesis of complex molecules from biomass-derived precursors | Reduction of reliance on fossil fuels |

| Safer Solvents and Auxiliaries | Participation in solvent-free or aqueous media reactions | Reduced environmental impact and improved safety |

Future Research Directions and Emerging Opportunities for 2 Prop 2 Ynylhexan 1 Ol Chemistry

Exploration of Untapped Reactivity and Novel Synthetic Frontiers

The primary allure of 2-Prop-2-ynylhexan-1-ol lies in the dual reactivity of its terminal alkyne and primary alcohol functional groups. Future research will likely focus on leveraging the interplay between these groups to unlock novel transformations and construct complex molecular architectures.

The terminal alkyne is a highly versatile handle for a multitude of reactions. sigmaaldrich.com Its C(sp)-H bond is weakly acidic, allowing for deprotonation to form acetylide anions, which are potent nucleophiles for creating new carbon-carbon bonds. youtube.com Furthermore, the carbon-carbon triple bond can participate in a wide array of addition reactions and cycloadditions. youtube.comnih.gov Key research frontiers include:

Advanced Coupling Reactions: Beyond standard Sonogashira or Glaser couplings, there is an opportunity to explore novel catalyst systems to couple the alkyne with a wider range of electrophiles, potentially under greener and more efficient conditions. nih.gov

Hydrofunctionalization: Methods for the selective hydroalkylation, hydroamination, or hydroalkoxylation of the alkyne would provide direct access to functionalized alkenes, which are valuable synthetic intermediates. nih.govmdpi.com

Cycloaddition Chemistry: The alkyne is an ideal partner for Huisgen 1,3-dipolar cycloadditions, the cornerstone of "click chemistry." sigmaaldrich.com Research could uncover new catalytic variants to access highly substituted triazoles and other heterocyclic systems.

The primary alcohol group offers a complementary site for modification. Standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion into ethers and esters, can be used to tune the molecule's properties or introduce new functionalities.

The most exciting synthetic frontiers, however, lie in reactions that involve both functional groups, either simultaneously or sequentially. Intramolecular reactions, for instance, could be triggered to form cyclic ethers or lactones, depending on the reaction conditions. One could envision a tandem reaction where the alcohol directs the regioselectivity of a reaction on the alkyne, or vice-versa.

Interactive Table: Potential Synthetic Transformations of this compound

| Reaction Class | Functional Group | Potential Reagents | Product Type |

| C-C Coupling | Alkyne | Aryl halides, Pd/Cu catalysts (Sonogashira) | Aryl-substituted alkyne |

| Deprotonation/Alkylation | Alkyne | Strong base (e.g., n-BuLi), alkyl halide | Internal alkyne |

| Cycloaddition (Click) | Alkyne | Organic azides, Cu(I) catalyst | 1,2,3-Triazole |

| Hydroalkylation | Alkyne | α-bromo carbonyls, Cu catalyst | Functionalized E-alkene nih.gov |

| Oxidation | Alcohol | PCC, DMP, or TEMPO | Aldehyde |

| Oxidation | Alcohol | Jones reagent, KMnO₄ | Carboxylic acid |

| Etherification | Alcohol | Alkyl halide, base (Williamson) | Ether |

| Intramolecular Cyclization | Both | Acid or metal catalyst | Cyclic ether (e.g., furan (B31954) or pyran derivative) |

Integration with Automated Synthesis and Machine Learning for Reaction Discovery

The advancement of chemical synthesis is increasingly tied to automation and computational tools. This compound, with its well-defined reactive sites, is an ideal substrate for high-throughput experimentation (HTE) and automated synthesis platforms. These technologies can rapidly screen a wide array of catalysts, reagents, and reaction conditions, accelerating the discovery of novel and optimized transformations. nih.gov

Machine learning (ML) is poised to revolutionize this process further. By training algorithms on data generated from HTE, ML models can predict reaction outcomes, identify optimal conditions with minimal experimentation, and even propose novel reaction pathways that might not be intuitive to a human chemist. acs.orgrsc.orgsciencedaily.com

A future research workflow for this compound could involve:

Library Design: Creating a diverse digital library of potential reactants (e.g., aryl halides, azides, electrophiles) to be reacted with this compound.

Automated Screening: Employing a robotic platform to perform hundreds of reactions in parallel, systematically varying parameters like catalyst, solvent, temperature, and concentration.

Data Analysis & Model Training: Feeding the resulting yield and product characterization data into an ML algorithm to build a predictive model of the reaction landscape. sciencedaily.comacs.org

Model-Driven Discovery: Using the trained model to predict new combinations of reactants and conditions that would lead to desired products with high efficiency, including transformations not previously known. acs.org

This synergy between automated synthesis and artificial intelligence could dramatically shorten the development cycle for new synthetic methods involving bifunctional building blocks like this compound.

Interactive Table: Hypothetical Automated Workflow for Reaction Discovery

| Phase | Action | Technology/Tool | Objective |

| 1. In Silico | Design Reactant & Condition Libraries | Computational Chemistry | Define a diverse chemical space for exploration. |

| 2. Execution | High-Throughput Experimentation | Automated Synthesis Robot | Generate a large, high-quality dataset of reaction outcomes. |

| 3. Analysis | Data Curation & Preprocessing | Data Management Software | Structure the experimental data for machine learning. |

| 4. Learning | Model Training & Validation | Machine Learning Algorithm | Develop a predictive model for reaction yield and selectivity. rsc.org |

| 5. Prediction | Identification of Novel Reactions | Trained ML Model | Propose new, high-yielding transformations for experimental validation. |

Broader Impact on Interdisciplinary Research and Advanced Chemical Technologies

The true potential of this compound is realized when considering its application as a building block in a broader, interdisciplinary context. Its structure is well-suited for the development of advanced materials, chemical probes, and complex bioactive molecules.

Materials Science: The alkyne functionality is a gateway to creating novel polymers and functional materials. nih.gov Through click chemistry or polymerization, this compound could be incorporated into polymer backbones or used as a cross-linker to create robust networks and elastomers. nih.gov The hydroxyl group and the alkyl chain can be used to fine-tune material properties such as hydrophilicity, solubility, and thermal stability. These materials could find applications in coatings, adhesives, or biomedical devices.

Surface Chemistry: The molecule could be used to modify surfaces, with the alcohol group potentially anchoring to a substrate and the alkyne group exposed for subsequent functionalization. mdpi.comresearchgate.net This could be used to create surfaces with tailored wettability, biocompatibility, or catalytic activity.

The strategic combination of a reactive handle (alkyne), a polar functional group (alcohol), and a lipophilic chain (hexyl group) provides a molecular toolkit for addressing challenges in a range of advanced chemical technologies.

Interactive Table: Interdisciplinary Applications of this compound

| Structural Feature | Interdisciplinary Field | Potential Application | Advanced Technology |

| Terminal Alkyne | Materials Science | Monomer for click polymerization nih.gov | Advanced Polymers, Hydrogels |

| Terminal Alkyne | Chemical Biology | Bio-orthogonal ligation handle | Drug Delivery Systems, Imaging Probes |

| Primary Alcohol | Surface Chemistry | Anchoring group for surface modification | Functionalized Nanomaterials, Biosensors |

| Amphiphilic Nature | Colloid Science | Building block for surfactants/amphiphiles | Emulsion Stabilization, Formulation Science |

| Bifunctionality | Organic Synthesis | Scaffold for complex molecule synthesis | Pharmaceutical Manufacturing, Agrochemicals |

Q & A

Q. How can surface-enhanced Raman spectroscopy (SERS) improve detection limits for trace this compound in environmental samples?

- Methodological Answer : Functionalize silver nanoparticles (AgNPs) with thiolated capture probes specific to the propargyl group. Optimize laser wavelength (785 nm) and integration time (10–30 sec) to achieve detection limits <1 ppb. Validate with spike-recovery tests in groundwater samples .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.